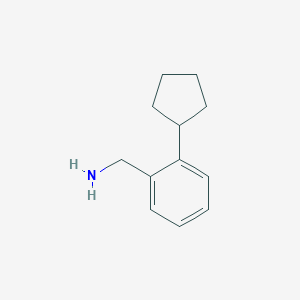
(2-Cyclopentylbenzyl)amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2-Cyclopentylbenzyl)amine is an organic compound characterized by the presence of a benzyl group attached to a cyclopentyl ring and an amine group. This compound is part of the amine family, which are derivatives of ammonia where one or more hydrogen atoms are replaced by alkyl or aryl groups. Amines are known for their basic properties and nucleophilicity, making them valuable in various chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2-Cyclopentylbenzyl)amine typically involves the nucleophilic substitution of a benzyl halide with a cyclopentylamine. One common method is the reaction of 2-cyclopentylbenzyl chloride with ammonia or a primary amine under basic conditions. The reaction can be carried out in the presence of a solvent such as ethanol or methanol, and a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic attack.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves the same basic principles as the laboratory synthesis but optimized for large-scale production. Parameters such as temperature, pressure, and reactant concentrations are carefully controlled to maximize efficiency and minimize by-products.
Analyse Des Réactions Chimiques
Types of Reactions
(2-Cyclopentylbenzyl)amine undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding nitroso, nitro, or imine derivatives.
Reduction: Reduction reactions can convert the compound into more saturated amines or amides.
Substitution: The benzyl group can participate in electrophilic aromatic substitution reactions, while the amine group can undergo nucleophilic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Halogenating agents like bromine (Br₂) or chlorinating agents like thionyl chloride (SOCl₂) are employed for substitution reactions.
Major Products Formed
Oxidation: Formation of nitroso, nitro, or imine derivatives.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of halogenated benzyl derivatives.
Applications De Recherche Scientifique
(2-Cyclopentylbenzyl)amine has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays and receptor studies.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of polymers, dyes, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of (2-Cyclopentylbenzyl)amine involves its interaction with various molecular targets, primarily through its amine group. The compound can act as a nucleophile, forming covalent bonds with electrophilic centers in target molecules. This interaction can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzylamine: A simpler analogue with a benzyl group attached to an amine.
Cyclopentylamine: Contains a cyclopentyl ring attached to an amine group.
Phenethylamine: Similar structure but with an ethyl group between the benzene ring and the amine.
Uniqueness
(2-Cyclopentylbenzyl)amine is unique due to the presence of both a cyclopentyl ring and a benzyl group, which can impart distinct steric and electronic properties. This combination can influence its reactivity and interaction with molecular targets, making it a valuable compound for specific applications in research and industry.
Propriétés
Formule moléculaire |
C12H17N |
|---|---|
Poids moléculaire |
175.27 g/mol |
Nom IUPAC |
(2-cyclopentylphenyl)methanamine |
InChI |
InChI=1S/C12H17N/c13-9-11-7-3-4-8-12(11)10-5-1-2-6-10/h3-4,7-8,10H,1-2,5-6,9,13H2 |
Clé InChI |
KMMCKPDUEPTFPC-UHFFFAOYSA-N |
SMILES canonique |
C1CCC(C1)C2=CC=CC=C2CN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(Butan-2-yl)[(3,5-dimethylphenyl)methyl]amine](/img/structure/B13203970.png)
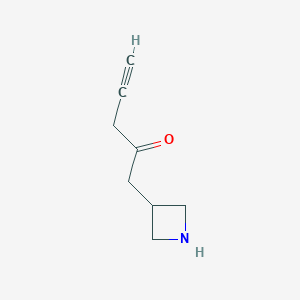
![3-ethyl-1-[(4S)-4-methoxypyrrolidin-3-yl]urea hydrochloride](/img/structure/B13203997.png)
![(1H-Imidazol-2-ylmethyl)[2-(2-methylphenyl)ethyl]amine](/img/structure/B13204007.png)
![2-[1-(Methylsulfanyl)cyclobutyl]cyclopropane-1-carbaldehyde](/img/structure/B13204014.png)
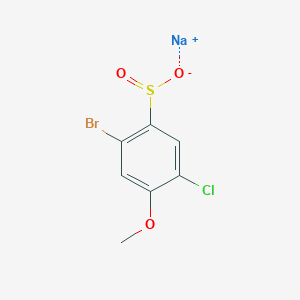
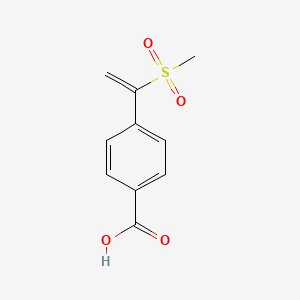
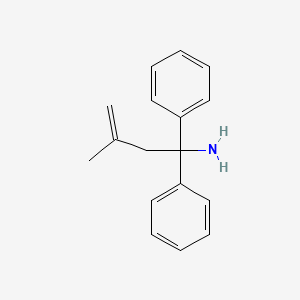
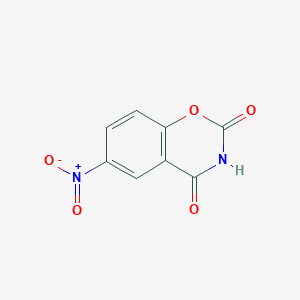
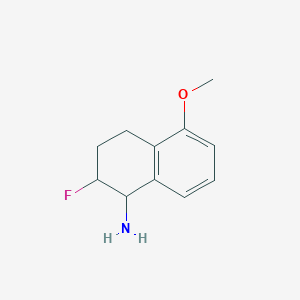
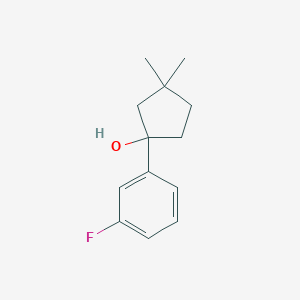

![Methyl 2-[2-(ethylamino)-6-oxo-1,6-dihydropyrimidin-5-yl]acetate](/img/structure/B13204054.png)
![(1R,2S,6R,7S)-4Lambda6-thia-9-azatricyclo[5.3.0.0,2,6]decane-4,4-dione](/img/structure/B13204056.png)
